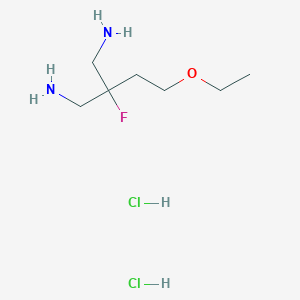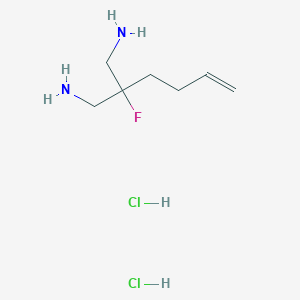
3-(1-Methylcyclopropyl)prop-2-ynoic acid
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)prop-2-ynoic acid is a chemical compound with the CAS number 1876993-80-4 . It has a molecular weight of 124.14 and a molecular formula of C7H8O2 .
Molecular Structure Analysis
The molecular structure of 3-(1-Methylcyclopropyl)prop-2-ynoic acid consists of a cyclopropyl group (a three-membered carbon ring) attached to a prop-2-ynoic acid group (a three-carbon chain with a terminal carboxylic acid and a triple bond) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1-Methylcyclopropyl)prop-2-ynoic acid are not available, propiolic acid, a related compound, is known to undergo various reactions. For instance, exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It also undergoes bromination to give dibromoacrylic acid .Applications De Recherche Scientifique
Stereoselective Synthesis
A pivotal application is in the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives from readily available dehydroamino acid derivatives via sulfur ylide. This process showcases the utility in synthesizing aminocyclopropane derivatives with reasonable diastereoselection and good yields, indicating its significance in synthetic chemistry for producing specific stereoisomers of biochemical significance (Zhou et al., 2011).
Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another significant application. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of pharmaceuticals, demonstrating the importance of cyclopropane derivatives in drug synthesis (Lifchits & Charette, 2008).
Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is extensively studied for its application as a plant growth regulator. It inhibits ethylene action, thereby delaying ripening and senescence in fruits and vegetables. This application is crucial for extending the shelf life and maintaining the postharvest quality of perishable produce. For example, 1-MCP has been shown to extend the cold storage life and maintain the quality of ‘Kinnow’ mandarin (Baswal et al., 2020).
Inhibition of Ethylene Effects
Further research on 1-MCP highlights its broad utility in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. Its effectiveness at low concentrations makes it an invaluable tool in postharvest technology for enhancing the storage, transport, and overall quality of agricultural products (Blankenship & Dole, 2003).
Propriétés
IUPAC Name |
3-(1-methylcyclopropyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-7(4-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSVUAMWKKTMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopropyl)prop-2-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



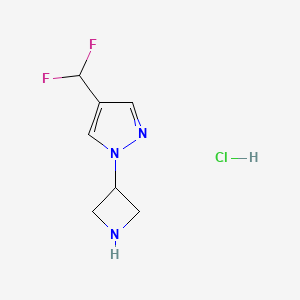
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)
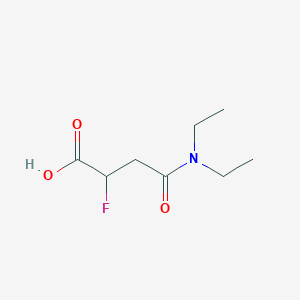
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
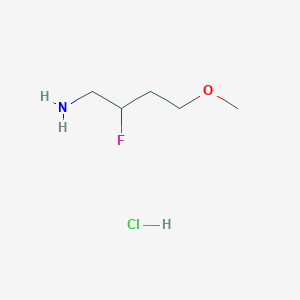
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
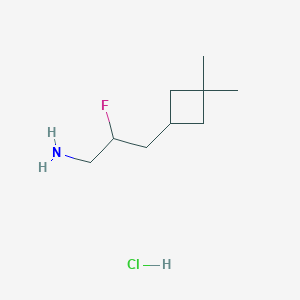
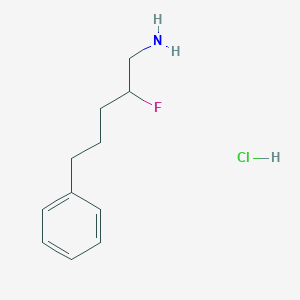

![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
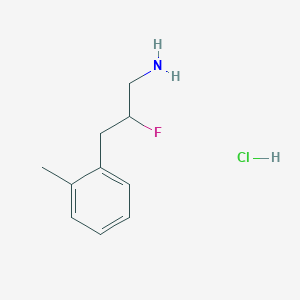
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
